6-bromo-4-nitro-1H-indazole-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-nitro-1H-indazole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN4O2/c9-4-1-5-8(6(3-10)12-11-5)7(2-4)13(14)15/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBSOEUVDQTYLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2C#N)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Bromo 4 Nitro 1h Indazole 3 Carbonitrile
Retrosynthetic Analysis and Strategic Disconnections
A logical retrosynthetic analysis of 6-bromo-4-nitro-1H-indazole-3-carbonitrile suggests several potential disconnections. The carbonitrile group at the C3 position can be envisioned as arising from a diazonium salt precursor, pointing towards a 3-amino-6-bromo-4-nitro-1H-indazole intermediate via a Sandmeyer reaction. Alternatively, the nitrile could be installed from a C3-carboxaldehyde or a related functional group. The nitro and bromo groups on the benzene (B151609) ring can be introduced through electrophilic aromatic substitution on an indazole core or be present on the starting phenyl precursor prior to cyclization.
The indazole ring itself can be formed through various cyclization strategies. A common and effective method involves the cyclization of a suitably substituted o-toluidine (B26562) derivative or a related aniline (B41778) precursor. For instance, the diazotization of a 2-methyl-3-nitroaniline (B147196) derivative can lead to the formation of the indazole ring. Another powerful approach is the Davis-Beirut reaction, which constructs the indazole ring from o-nitrobenzaldehydes or related compounds. nih.goviucr.orgchemrxiv.orgnih.govrsc.org
Based on these considerations, a primary retrosynthetic pathway involves the disconnection of the C-CN bond, leading back to 3-amino-6-bromo-4-nitro-1H-indazole. This intermediate can be further disconnected to a substituted aniline precursor that already contains the bromo and nitro functionalities.
Precursor Synthesis and Functionalization Pathways
The synthesis of appropriately substituted precursors is paramount for the successful construction of the target molecule. A key intermediate for one of the primary synthetic routes is 2-amino-5-bromo-3-nitrobenzonitrile. The synthesis of this precursor has been documented and is commercially available. nih.govnih.govsigmaaldrich.comresearchgate.net Another crucial precursor is 6-bromo-4-nitro-1H-indazole, which can be synthesized from 2-methyl-5-bromo-3-nitroaniline through diazotization and cyclization. A Chinese patent describes a method for preparing 6-bromo-4-nitro-1H-indazole from 5-bromo-2-methyl-3-nitroaniline. nih.gov The synthesis of 2-amino-5-bromo-3-nitrobenzoic acid has also been reported, which can serve as a precursor for further transformations. iucr.org
Direct and Convergent Synthetic Approaches to this compound
The synthesis of the target compound can be approached through several distinct strategies, each with its own set of advantages and challenges. These approaches can be broadly categorized as either direct, where the substituents are introduced onto a pre-formed indazole ring, or convergent, where a highly functionalized precursor is cyclized to form the final indazole system.
Cyclization Reactions for Indazole Ring Formation
The formation of the indazole ring is a critical step in the synthesis. Several methods are available for this transformation.
One of the most common methods for indazole synthesis is the intramolecular cyclization of o-substituted phenylhydrazines or the diazotization of o-toluidine derivatives. For instance, the cyclization of a hydrazine (B178648) derivative of 2-amino-5-bromo-3-nitrobenzonitrile could potentially yield the corresponding 3-aminoindazole. A general method for the synthesis of 3-aminoindazoles involves the reaction of 2-fluorobenzonitriles with hydrazine hydrate. nih.govnih.gov This approach could be adapted for precursors bearing the required bromo and nitro substituents.
The Davis-Beirut reaction provides a powerful metal-free method for the synthesis of 2H-indazoles from o-nitrobenzaldehydes and primary amines, which can then be converted to 1H-indazoles. nih.goviucr.orgchemrxiv.orgnih.govrsc.org This reaction proceeds through a nitroso intermediate and offers a high degree of functional group tolerance.
A documented synthesis of 6-bromo-4-nitro-1H-indazole involves the diazotization of 2-methyl-5-bromo-3-nitroaniline followed by cyclization. nih.gov This method provides a direct route to a key intermediate that can be further functionalized at the C3 position.
| Precursor | Reaction | Product | Reference |
| 2-Methyl-5-bromo-3-nitroaniline | Diazotization, Cyclization | 6-bromo-4-nitro-1H-indazole | nih.gov |
| 5-Bromo-2-fluorobenzonitrile | Hydrazine hydrate | 5-Bromo-1H-indazol-3-amine | nih.gov |
Regioselective Nitration Strategies on Indazole Scaffolds
The introduction of a nitro group at the C4 position of the indazole ring requires careful control of regioselectivity. Direct nitration of 6-bromo-1H-indazole would likely lead to a mixture of products, with the nitro group potentially adding to the C5 or C7 positions as well. Therefore, a more strategic approach is often necessary.
One strategy is to start with a precursor that already contains the nitro group in the desired position. For example, the cyclization of 2-methyl-3-nitroaniline derivatives, as mentioned previously, ensures the nitro group is at the C4 position of the resulting indazole.
Should a direct nitration be attempted, the reaction conditions, including the nitrating agent and solvent, would need to be carefully optimized to favor the formation of the 4-nitro isomer. Studies on the nitration of substituted indazoles have shown that the position of nitration is highly dependent on the existing substituents and the reaction conditions. researchgate.net
Halogenation Methods for Bromine Introduction at C6 Position
Similar to nitration, the regioselective introduction of a bromine atom at the C6 position can be challenging. Direct bromination of 4-nitro-1H-indazole could lead to substitution at various positions. A more reliable method is to start with a precursor that already contains the bromine atom at the desired position. For instance, the synthesis of 6-bromo-4-nitro-1H-indazole from 2-methyl-5-bromo-3-nitroaniline ensures the correct placement of the bromine atom. nih.gov
If direct bromination is considered, various brominating agents such as N-bromosuccinimide (NBS) or bromine in acetic acid can be employed. The regioselectivity will be influenced by the electronic nature of the indazole ring and any existing substituents.
Introduction of the Carbonitrile Group at C3 Position
The introduction of the carbonitrile group at the C3 position is a key final step in many synthetic routes to the target molecule. Several methods can be employed for this transformation.
Sandmeyer Reaction: A classic and highly effective method is the Sandmeyer reaction, which involves the diazotization of a 3-aminoindazole followed by treatment with a copper(I) cyanide salt. chemrxiv.orgacs.orgsemanticscholar.org This approach requires the synthesis of 3-amino-6-bromo-4-nitro-1H-indazole. The synthesis of 3-amino-6-bromo-1H-indazole has been reported, which could potentially be nitrated, although the selectivity of this nitration would be a concern. nih.gov A more direct route would involve the cyclization of a precursor that already contains the amino group, such as a derivative of 2-amino-5-bromo-3-nitrobenzonitrile. The subsequent diazotization of the 3-amino group and reaction with CuCN would yield the desired carbonitrile. chemrxiv.orgacs.orgsemanticscholar.org
| Precursor | Reagents | Product | Reaction Type | Reference |
| 3-Amino-6-bromo-4-nitro-1H-indazole | 1. NaNO₂, H⁺ 2. CuCN | This compound | Sandmeyer Reaction | chemrxiv.orgacs.orgsemanticscholar.org |
From a C3-Carboxaldehyde: An alternative strategy involves the conversion of a 6-bromo-4-nitro-1H-indazole-3-carboxaldehyde intermediate into the carbonitrile. The synthesis of indazole-3-carboxaldehydes can be achieved through various methods, including the nitrosation of indoles. nih.govnih.govrsc.orgsigmaaldrich.comsigmaaldrich.comgoogle.comthieme-connect.de The aldehyde can then be converted to the nitrile through a two-step process involving the formation of an oxime followed by dehydration, or through a one-pot reaction using reagents like hydroxylamine (B1172632) in formic acid. nih.gov
| Intermediate | Reagents | Product | Reaction Type | Reference |
| 6-bromo-4-nitro-1H-indazole-3-carbaldehyde | 1. NH₂OH·HCl 2. Dehydrating agent | This compound | Oxime formation and dehydration | nih.gov |
Palladium-Catalyzed Cyanation: Another modern approach is the palladium-catalyzed cyanation of a 3-halo-6-bromo-4-nitro-1H-indazole. nih.govsigmaaldrich.comresearchgate.netresearchgate.netchemicalbook.com This method would require the synthesis of a 3-iodo or 3-bromo derivative of 6-bromo-4-nitro-1H-indazole. The cyanation can be carried out using various cyanide sources, such as zinc cyanide or potassium ferrocyanide, in the presence of a palladium catalyst and a suitable ligand. nih.govsigmaaldrich.comresearchgate.netresearchgate.netchemicalbook.com
| Precursor | Reagents | Product | Reaction Type | Reference |
| 3-Iodo-6-bromo-4-nitro-1H-indazole | Pd catalyst, Cyanide source (e.g., Zn(CN)₂) | This compound | Palladium-catalyzed cyanation | nih.govsigmaaldrich.comresearchgate.netresearchgate.netchemicalbook.com |
Optimization of Reaction Conditions and Yields for Enhanced Synthesis
The successful synthesis of this compound hinges on the careful optimization of each step to maximize yield and purity. The proposed synthetic pathway involves three key transformations: the synthesis of 6-bromo-1H-indazole, subsequent nitration to introduce the nitro group at the C4 position, and finally, the introduction of a carbonitrile group at the C3 position.
A plausible starting point for the synthesis is the commercially available 4-bromo-2-methylaniline (B145978). The initial step involves the diazotization of 4-bromo-2-methylaniline followed by cyclization to form 6-bromo-1H-indazole.
The subsequent nitration of 6-bromo-1H-indazole is a critical step that dictates the final substitution pattern. The directing effects of the bromine atom and the pyrazole (B372694) ring will influence the position of the incoming nitro group. While a mixture of isomers is possible, the formation of 6-bromo-4-nitro-1H-indazole is a known transformation, with the compound being commercially available. sapphirebioscience.com This suggests that reaction conditions can be optimized to favor the desired 4-nitro isomer.
The final step, the C3-cyanation of 6-bromo-4-nitro-1H-indazole, presents a significant challenge. Traditional methods for introducing a cyano group can be harsh and may not be compatible with the electron-deficient and potentially sensitive nitro-substituted indazole ring. A promising approach is the use of modern cross-coupling methodologies. A rhodium-catalyzed C-H cyanation of 2H-indazoles using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has been reported and could be adapted for this transformation. nih.gov
The optimization of these reaction steps would involve a systematic study of various parameters as detailed in the table below.
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound
| Reaction Step | Parameter to Optimize | Conditions to Investigate | Expected Outcome |
| Diazotization & Cyclization | Temperature, Acid Concentration | -10°C to 10°C; HCl, H₂SO₄ | Improved yield and purity of 6-bromo-1H-indazole. |
| Diazotizing Agent | NaNO₂, t-BuONO | Higher efficiency and milder reaction conditions. | |
| Nitration | Nitrating Agent | HNO₃/H₂SO₄, KNO₃/H₂SO₄ | Control of regioselectivity and prevention of over-nitration. |
| Temperature, Reaction Time | -10°C to 25°C; 1h to 24h | Maximization of the 4-nitro isomer yield. google.com | |
| C3-Cyanation | Catalyst System | [Rh(Cp*)Cl₂]₂, [Rh(cod)Cl]₂ with various ligands | High catalytic activity and selectivity for C3-cyanation. nih.gov |
| Cyanating Agent | NCTS, CuCN, Zn(CN)₂ | Efficient and selective introduction of the cyano group. | |
| Solvent, Temperature | Dioxane, DMF, THF; 80°C to 120°C | Improved solubility of reactants and reaction kinetics. | |
| Base | K₂CO₃, Cs₂CO₃ | Effective activation of the C-H bond for cyanation. |
Green Chemistry Principles and Sustainable Synthetic Routes
The synthesis of complex molecules like this compound often involves the use of hazardous reagents and generates significant chemical waste. Applying the principles of green chemistry is crucial to developing more sustainable and environmentally friendly synthetic routes.
Key areas for implementing green chemistry principles in the proposed synthesis include:
Atom Economy: Designing synthetic steps to maximize the incorporation of all materials used in the process into the final product.
Use of Safer Chemicals: Replacing toxic and hazardous reagents and solvents with safer alternatives. For instance, exploring enzymatic or biocatalytic methods for specific transformations could significantly reduce the environmental impact.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating. google.com
Catalysis: Utilizing catalytic reagents in small amounts is superior to using stoichiometric reagents. The proposed rhodium-catalyzed cyanation is an example of this principle.
Table 2: Green Chemistry Considerations for the Synthesis of this compound
| Synthetic Step | Traditional Approach | Greener Alternative | Green Chemistry Principle |
| Nitration | Concentrated HNO₃/H₂SO₄ | Solid acid catalysts (e.g., zeolites), nitrate (B79036) salts with a recyclable acid. | Use of safer reagents, waste reduction. |
| Cyanation | Stoichiometric amounts of toxic cyanides (e.g., CuCN). | Catalytic C-H cyanation with a less toxic cyanide source. | Catalysis, use of safer reagents. |
| Solvent Usage | Halogenated solvents (e.g., chloroform). | Greener solvents like water, ethanol (B145695), or supercritical CO₂ where feasible. | Use of safer solvents. |
| Energy | Conventional heating for extended periods. | Microwave irradiation or flow chemistry to reduce reaction times and energy consumption. | Energy efficiency. |
Scalability and Process Chemistry Considerations in Synthesis
The transition from a laboratory-scale synthesis to a large-scale industrial process presents a unique set of challenges. For the synthesis of this compound, several factors must be carefully considered to ensure a safe, efficient, and cost-effective manufacturing process.
Key scalability considerations include:
Heat Transfer: Exothermic reactions, such as nitration, can pose significant safety risks on a large scale. Efficient heat management through appropriate reactor design and cooling systems is paramount.
Mass Transfer: Ensuring efficient mixing of reactants is crucial for consistent product quality and yield.
Reagent Handling: The safe handling and storage of hazardous materials like concentrated acids and cyanides are critical at an industrial scale.
Purification: Developing robust and scalable purification methods, such as crystallization or chromatography, is essential to achieve the desired product purity. The use of continuous flow reactors can offer significant advantages in terms of safety, efficiency, and scalability for certain reaction steps.
Table 3: Scalability and Process Chemistry Considerations
| Consideration | Challenge in Scaling Up | Potential Solution |
| Nitration Reaction | Highly exothermic, potential for runaway reactions. | Use of continuous flow reactors for better temperature control, careful addition of nitrating agent. |
| Handling of Cyanides | High toxicity and potential for release of HCN gas. | Use of encapsulated cyanide reagents, closed-system transfers, and dedicated scrubbing systems. |
| Catalyst Recovery | Cost and environmental impact of precious metal catalysts (e.g., Rhodium). | Use of heterogeneous catalysts or catalyst immobilization techniques for easy separation and recycling. |
| Product Isolation | Potential for impurities and difficult crystallization. | Optimization of crystallization conditions, use of anti-solvents, and development of robust analytical methods for quality control. |
| Waste Management | Generation of acidic and cyanide-containing waste streams. | Neutralization and appropriate treatment of waste streams, exploration of solvent recycling. |
Chemical Reactivity and Derivatization of 6 Bromo 4 Nitro 1h Indazole 3 Carbonitrile
Electrophilic Aromatic Substitution Reactions on the Indazole Ring System
Electrophilic aromatic substitution is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com However, the reactivity of the benzene (B151609) portion of the indazole ring in 6-bromo-4-nitro-1H-indazole-3-carbonitrile is significantly diminished. The presence of two powerful electron-withdrawing groups (EWGs), the nitro group at the C4 position and the cyano group at the C3 position, deactivates the ring towards attack by electrophiles. quora.com
Nucleophilic Aromatic Substitution Reactions on the Indazole Ring System
Nucleophilic aromatic substitution (SNAr) provides a pathway for introducing nucleophiles to an aromatic ring and is a key reaction for electron-deficient systems. wikipedia.orgnih.gov The viability of an SNAr reaction depends on two main factors: the presence of a suitable leaving group and strong activation by electron-withdrawing groups positioned ortho or para to that leaving group. libretexts.orglibretexts.org
In this compound, the C4-nitro group is a potent activator for SNAr reactions, as it can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.orglibretexts.orglibretexts.orgmdpi.com This activation primarily affects the positions ortho (C3, C5) and para (C7) to the nitro group.
The potential SNAr reactions on this molecule include:
Displacement of the Bromo Group (C6): The bromo substituent at C6 is a good leaving group. However, it is positioned meta to the activating nitro group at C4. This meta-relationship means the nitro group cannot effectively stabilize the intermediate that would be formed upon nucleophilic attack at C6, making a direct SNAr displacement of the bromine unlikely under standard conditions. libretexts.org
Displacement of the Nitro Group (C4): The nitro group itself can function as a leaving group in SNAr reactions, particularly on highly electron-deficient rings or when the position is sufficiently activated. nih.gov Research on other nitro-substituted heterocycles has demonstrated the displacement of a nitro group by various strong nucleophiles. researchgate.net For this compound, attack by a potent nucleophile (e.g., alkoxides, thiolates) could potentially lead to the substitution of the C4-nitro group.
Vicarious Nucleophilic Substitution (VNS): This reaction involves the formal substitution of a hydrogen atom. For this molecule, a nucleophile could potentially attack the C5 or C7 positions, which are ortho and para to the activating nitro group, respectively. nih.govresearchgate.net
| Potential Reaction Site | Activating Group | Leaving Group | Feasibility |
| C6 | C4-Nitro (meta) | Bromo | Low |
| C4 | C3-Cyano (ortho) | Nitro | Possible with strong nucleophiles |
| C5, C7 | C4-Nitro (ortho/para) | Hydrogen (via VNS) | Possible |
Transformations of the Bromo Substituent at C6 Position
The bromine atom at the C6 position is a versatile handle for introducing molecular diversity, primarily through transition-metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the site of the aryl halide.
Suzuki Reaction: The Suzuki-Miyaura coupling is a widely used method for forming C-C single bonds by reacting the aryl bromide with an organoboron compound (boronic acid or boronic ester). nih.govnih.gov This reaction is tolerant of many functional groups and is effective for bromo-indazoles. researchgate.netresearchgate.net The presence of electron-withdrawing groups on the aryl halide, as in this case, generally enhances the rate of the Suzuki coupling reaction. researchgate.net
| Suzuki Coupling Components | Examples |
| Catalysts | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |
| Bases | K₂CO₃, Cs₂CO₃, K₃PO₄, CsF |
| Solvents | Dioxane/Water, DMF, Toluene |
Sonogashira Reaction: This reaction couples the C6-bromo group with a terminal alkyne to create a C-C triple bond, yielding an alkynyl-indazole derivative. wikipedia.orgorganic-chemistry.orgnih.gov The reaction is typically co-catalyzed by palladium and copper salts in the presence of an amine base. wikipedia.org This method has been successfully applied to other bromo-indazoles. researchgate.netthieme-connect.de
| Sonogashira Coupling Components | Examples |
| Catalysts | Pd(PPh₃)₂Cl₂ / CuI |
| Bases | Triethylamine (Et₃N), Diisopropylamine (DIPA) |
| Solvents | THF, DMF |
Buchwald-Hartwig Amination: This is a premier method for forming C-N bonds, allowing for the synthesis of 6-aminoindazole derivatives by coupling the C6-bromo position with a primary or secondary amine. wikipedia.orglibretexts.org The reaction requires a palladium catalyst and a specialized phosphine (B1218219) ligand. beilstein-journals.org Various bromo-indazoles have been successfully functionalized using this method with a wide range of amines. nih.gov
| Buchwald-Hartwig Amination Components | Examples |
| Catalysts/Precatalysts | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligands | XPhos, RuPhos, BrettPhos |
| Bases | NaOt-Bu, K₂CO₃, LiHMDS |
| Solvents | Toluene, Dioxane, THF |
Reductive Debromination and Hydrogenation Reactions
The carbon-bromine bond can be cleaved through reduction, a process known as hydrodebromination or hydrodehalogenation. A common method to achieve this is catalytic hydrogenation, typically using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. research-nexus.net
A significant challenge in the reductive debromination of this compound is selectivity. The conditions required for cleaving the C-Br bond are often harsh enough to also reduce the C4-nitro group. research-nexus.net For example, catalytic hydrogenation with H₂ over Pd/C will almost certainly reduce the nitro group to an amine concurrently with, or even preferentially to, the removal of the bromine. Achieving selective debromination while preserving the nitro group would require carefully chosen, milder reducing agents or specialized catalyst systems, such as those developed for the selective debromination of other nitro-heterocycles. researchgate.net
Transformations of the Nitro Substituent at C4 Position
The nitro group at the C4 position is a key functional group, not only for its electronic effects on the ring but also as a precursor to other important functionalities, most notably the amino group.
Reduction to Amino and Other Nitrogen-Containing Functional Groups
The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and reliable transformations in organic synthesis. The resulting 6-bromo-4-amino-1H-indazole-3-carbonitrile is a valuable intermediate for further derivatization. A wide array of reagents can accomplish this transformation, offering flexibility in terms of reaction conditions and functional group tolerance. research-nexus.nettandfonline.comnih.gov
The reaction proceeds through nitroso and hydroxylamine (B1172632) intermediates, which are typically not isolated but are converted directly to the final amine product. Common and effective methods for this reduction are summarized below.
| Reducing Agent | Typical Conditions | Notes |
| Tin(II) Chloride (SnCl₂) | SnCl₂·2H₂O in ethanol (B145695) or ethyl acetate. tandfonline.comresearchgate.netresearchgate.net | A classic and reliable method, effective for nitroindazoles. |
| Iron (Fe) | Fe powder in the presence of an acid (e.g., HCl, acetic acid) in an alcohol/water mixture. nih.gov | An inexpensive and effective method, often used in industrial processes. |
| Catalytic Hydrogenation | H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂, Raney Ni) in a solvent like ethanol or methanol. research-nexus.net | A clean method, but may also cause debromination at the C6 position. |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or alcohol/water solution. | A milder reducing agent that can sometimes offer better selectivity. |
| Hydrazine (B178648) Hydrate (N₂H₄·H₂O) | In the presence of a catalyst like Raney Ni or Fe/C in an alcohol solvent. tandfonline.com | A powerful reducing system. |
Denitration Reactions
The removal of the nitro group from the C4 position of the indazole ring, a process known as denitration, can be a critical step in synthetic pathways designed to produce derivatives lacking this specific functionality. While direct denitration can be challenging, a common strategy involves a two-step sequence: reduction of the nitro group to an amine, followed by diazotization and subsequent removal of the diazonium group.
A typical procedure for the removal of a nitro group from a nitroaromatic compound involves:
Reduction to Amine: The nitro group is first reduced to a primary amine. Common reagents for this transformation include metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). vedantu.com Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with a hydrogen source can also be employed. researchgate.net
Diazotization: The resulting aminoindazole is then treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, at low temperatures (0–5 °C). This converts the primary amine into a diazonium salt. vedantu.com
Deamination: The diazonium group is subsequently removed and replaced with a hydrogen atom. This can be achieved by treatment with hypophosphorous acid (H₃PO₂). vedantu.com
This sequence effectively replaces the nitro group with a hydrogen atom, yielding the corresponding 6-bromo-1H-indazole-3-carbonitrile. Additionally, modern catalytic methods using transition metals are being developed for the direct denitration of nitroaromatic compounds, offering potentially more efficient and milder reaction conditions. google.com
Reactions Involving the Carbonitrile Group at C3 Position
The carbonitrile (cyano) group at the C3 position is a versatile functional handle that can be transformed into a variety of other functionalities, including carboxylic acids, amides, aldehydes, and amines, or used in cycloaddition reactions to build new heterocyclic rings.
Hydrolysis to Carboxylic Acid and Amide Derivatives
The carbonitrile group can undergo hydrolysis to form either a primary amide or a carboxylic acid, depending on the reaction conditions. youtube.com
Acid-Catalyzed Hydrolysis: Heating the nitrile under reflux with a dilute aqueous acid, such as hydrochloric acid or sulfuric acid, typically leads to the formation of the corresponding carboxylic acid, 6-bromo-4-nitro-1H-indazole-3-carboxylic acid. libretexts.org The reaction proceeds via the initial formation of an amide, which is then further hydrolyzed under the acidic conditions. youtube.com
Base-Catalyzed Hydrolysis: Treatment with an aqueous base, like sodium hydroxide, followed by acidification, also yields the carboxylic acid. libretexts.org Careful control of reaction conditions, such as using milder conditions (e.g., lower temperature or a weaker base), can sometimes allow for the isolation of the intermediate amide, 6-bromo-4-nitro-1H-indazole-3-carboxamide. youtube.comyoutube.com The conversion of nitriles to amides can also be achieved using reagents like alkaline hydrogen peroxide. scispace.com The synthesis of various 1H-indazole-3-carboxamide derivatives has been reported as they are recognized as potent inhibitors for certain kinases. nih.gov
| Product | Reagents and Conditions | Reaction Type |
| 6-bromo-4-nitro-1H-indazole-3-carboxylic acid | Dilute HCl or H₂SO₄, heat (reflux) | Acid-catalyzed hydrolysis |
| 6-bromo-4-nitro-1H-indazole-3-carboxylic acid | 1. NaOH(aq), heat (reflux) 2. H₃O⁺ | Base-catalyzed hydrolysis |
| 6-bromo-4-nitro-1H-indazole-3-carboxamide | Controlled basic hydrolysis (e.g., NaOH, mild heat) or alkaline H₂O₂ | Partial hydrolysis |
Reduction to Aldehyde and Amine Derivatives
The carbonitrile group can be reduced to either an aldehyde or a primary amine.
Reduction to Aldehyde: The partial reduction of a nitrile to an aldehyde can be achieved using a sterically hindered reducing agent such as diisobutylaluminum hydride (DIBAL-H). masterorganicchemistry.comgoogle.com The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the amine. google.com An aqueous workup then hydrolyzes the intermediate imine to yield 6-bromo-4-nitro-1H-indazole-3-carbaldehyde. masterorganicchemistry.comyoutube.com
Reduction to Amine: A complete reduction of the nitrile to a primary amine, (6-bromo-4-nitro-1H-indazol-3-yl)methanamine, can be accomplished using a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a suitable solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. chemistrysteps.com Catalytic hydrogenation over a metal catalyst like Raney nickel or platinum is another effective method for this transformation. chemistrysteps.comwikipedia.org
| Product | Reagents and Conditions | Reaction Type |
| 6-bromo-4-nitro-1H-indazole-3-carbaldehyde | 1. DIBAL-H, low temperature (-78 °C) 2. H₂O | Partial Reduction |
| (6-bromo-4-nitro-1H-indazol-3-yl)methanamine | 1. LiAlH₄, THF or ether 2. H₂O | Complete Reduction |
| (6-bromo-4-nitro-1H-indazol-3-yl)methanamine | H₂, Raney Ni or Pt catalyst | Catalytic Hydrogenation |
Cycloaddition and Other Annulation Reactions
The carbonitrile group can participate as a dipolarophile in cycloaddition reactions to form new heterocyclic rings. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. researchgate.net
Tetrazole Formation: The reaction of the C3-carbonitrile with an azide (B81097) source, such as sodium azide (NaN₃) often in the presence of a Lewis acid or a transition metal catalyst, leads to the formation of a tetrazole ring. researchgate.netnih.gov This reaction, a type of "click chemistry," produces 5-(6-bromo-4-nitro-1H-indazol-3-yl)-1H-tetrazole. Tetrazoles are often used in medicinal chemistry as bioisosteres for carboxylic acids. beilstein-journals.orgnih.gov
Reactions at the Indazole Nitrogen Atoms (N1 and N2)
The indazole ring contains two nitrogen atoms, N1 and N2, both of which can potentially undergo reactions such as alkylation and acylation. The regioselectivity of these reactions is a key consideration and is influenced by the substituents on the indazole ring, the nature of the electrophile, and the reaction conditions (base, solvent, temperature). nih.govbeilstein-journals.org
N-Alkylation and N-Acylation Reactions
N-Alkylation: The direct alkylation of 1H-indazoles typically yields a mixture of N1 and N2 substituted products. beilstein-journals.org The ratio of these isomers is highly dependent on the reaction conditions. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) with an alkyl halide tends to favor the formation of the thermodynamically more stable N1-alkylated product. nih.gov Studies on substituted indazoles have shown that electron-withdrawing groups on the benzene ring can influence the N1/N2 ratio. nih.govresearchgate.net For example, a nitro group at the C7 position has been shown to direct alkylation preferentially to the N2 position. nih.gov The presence of both a bromo and a nitro group on the 6- and 4-positions, respectively, will electronically influence the nucleophilicity of both N1 and N2, affecting the regiochemical outcome.
N-Acylation: N-acylation of indazoles, for example with an acyl chloride or anhydride, is also possible. It has been suggested that N-acylation often leads to the N1-substituted regioisomer, which is generally considered the more thermodynamically stable product. nih.gov In some cases, the initially formed N2-acylindazole may isomerize to the more stable N1 isomer. nih.gov
| Reaction Type | Reagents and Conditions | Expected Products | Factors Influencing Regioselectivity |
| N-Alkylation | Alkyl halide (R-X), Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) | Mixture of 1-alkyl-6-bromo-4-nitro-1H-indazole-3-carbonitrile and 2-alkyl-6-bromo-4-nitro-2H-indazole-3-carbonitrile | Base, solvent, temperature, nature of alkylating agent, electronic effects of substituents nih.govbeilstein-journals.org |
| N-Acylation | Acyl halide (RCOCl) or Anhydride ((RCO)₂O), Base | Predominantly 1-acyl-6-bromo-4-nitro-1H-indazole-3-carbonitrile | Thermodynamic stability often favors the N1 isomer nih.gov |
Metalation and Lithiation Reactions
Direct metalation and lithiation are powerful strategies for the functionalization of heterocyclic compounds. For the indazole scaffold, these reactions typically proceed via deprotonation at the most acidic positions. In the case of N-unprotected indazoles, the N-H proton is the most acidic site.
Subsequent reaction of the N1-lithiated intermediate with various electrophiles would lead to N1-substituted indazoles. However, the regioselectivity of further deprotonation on the carbocyclic ring in the presence of the existing substituents is more complex. The bromine atom at the C6 position could potentially undergo lithium-halogen exchange, providing a route to 6-functionalized indazoles.
A study on N1-protected indazoles has demonstrated that regioselective C3-zincation can be achieved using TMP2Zn, followed by Negishi coupling to introduce various aryl and heteroaryl groups. chim.it A similar strategy involving initial N-protection of this compound could potentially allow for selective metalation at other positions, although the strong deactivating effect of the nitro group on palladium-catalyzed cross-coupling reactions would need to be considered.
Investigation of Regioselectivity and Stereoselectivity in Reactions
The regioselectivity of reactions involving this compound is a critical aspect, particularly in derivatization reactions such as N-alkylation and electrophilic aromatic substitution.
N-Alkylation:
The alkylation of N-unsubstituted indazoles can lead to a mixture of N1 and N2 isomers. The outcome is influenced by the nature of the substituents on the indazole ring, the alkylating agent, the base, and the solvent used. nih.govnih.govd-nb.infobeilstein-journals.org
Studies on substituted indazoles have shown that electron-withdrawing groups can significantly influence the N1/N2 ratio. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor N1-alkylation for many electron-deficient indazoles. nih.govbeilstein-journals.org It is postulated that the sodium cation may coordinate with the N2-nitrogen and a nearby electron-rich atom, directing the alkylating agent to the N1 position. nih.gov Conversely, employing different conditions, such as cesium carbonate as the base, can favor the formation of the N2-substituted product. nih.gov For a related compound, methyl 5-bromo-1H-indazole-3-carboxylate, treatment with methyl iodide and potassium carbonate in DMF resulted in a mixture of N1 and N2 isomers. nih.gov
Given the presence of the strongly electron-withdrawing nitro and carbonitrile groups in this compound, it is anticipated that N-alkylation would exhibit a high degree of regioselectivity, the specifics of which would be highly dependent on the chosen reaction conditions.
Reactions on the Carbocyclic Ring:
The bromine atom at the C6 position serves as a handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These reactions would allow for the introduction of a wide range of substituents at this position. For example, palladium-catalyzed Suzuki-Miyaura coupling of bromoindazoles with boronic acids is a well-established method for forming C-C bonds. nih.gov
The directing effects of the existing substituents would govern the regioselectivity of any potential electrophilic aromatic substitution reactions, although the highly deactivated nature of the benzene ring due to the nitro group would likely make such reactions challenging.
Stereoselectivity:
There is no information available in the searched literature regarding stereoselective reactions involving this compound. The molecule itself is achiral. The introduction of a chiral center would depend on the use of chiral reagents or catalysts in its derivatization. For instance, in the N-alkylation of a related indazole with (S)- and (R)-tetrahydrofuran tosylates, the stereochemistry of the electrophile was retained in the product, indicating that the reaction proceeds with inversion of configuration at the electrophilic carbon, as is typical for SN2 reactions. nih.gov
Spectroscopic and Structural Characterization Techniques Methodological Focus
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation
NMR spectroscopy stands as a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, the precise connectivity and spatial arrangement of atoms can be established.
¹H NMR Spectroscopic Analysis Protocol
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms within a molecule. For 6-bromo-4-nitro-1H-indazole-3-carbonitrile, the aromatic region of the spectrum is of particular interest. The analysis would involve dissolving the compound in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, and acquiring the spectrum on a high-field NMR spectrometer.
Expected ¹H NMR Data:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-5 | ~8.5 - 8.7 | d | J ≈ 1.5 - 2.0 |
| H-7 | ~8.2 - 8.4 | d | J ≈ 1.5 - 2.0 |
| NH | ~13.0 - 15.0 | br s | N/A |
Note: Predicted values are based on the analysis of similar substituted indazole structures. Actual experimental values may vary.
The downfield chemical shifts of the aromatic protons are anticipated due to the deshielding effects of the nitro and cyano groups, as well as the fused ring system. The observation of doublet splitting for both H-5 and H-7 would indicate a meta-coupling interaction, which is characteristic of protons separated by three bonds in an aromatic system. The broad singlet corresponding to the N-H proton is expected at a significantly downfield shift due to its acidic nature and potential for hydrogen bonding.
¹³C NMR Spectroscopic Analysis Protocol
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would be acquired to identify all unique carbon environments.
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (ppm) |
| C-3 (CN) | ~115 - 120 |
| C-3a | ~120 - 125 |
| C-4 (C-NO₂) | ~145 - 150 |
| C-5 | ~125 - 130 |
| C-6 (C-Br) | ~110 - 115 |
| C-7 | ~118 - 123 |
| C-7a | ~135 - 140 |
| C≡N | ~110 - 115 |
Note: Predicted values are based on the analysis of similar substituted indazole structures. Actual experimental values may vary.
The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents. The carbons bearing the nitro (C-4) and cyano (C-3) groups, as well as the bridgehead carbons (C-3a and C-7a), are expected to show distinct chemical shifts. The carbon attached to the bromine atom (C-6) will also have a characteristic shift.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For this compound, a cross-peak between the H-5 and H-7 signals would definitively confirm their meta-relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the direct assignment of the protonated carbons, C-5 and C-7.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. This is crucial for identifying the quaternary carbons and for piecing together the entire molecular structure. For instance, correlations from the H-5 proton to C-3a, C-7, and C-4 would be expected. Similarly, the H-7 proton should show correlations to C-5, C-3a, and C-7a. The NH proton could show correlations to C-3, C-3a, and C-7a, further confirming the indazole ring structure.
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming the molecular formula of C₇H₂BrN₄O₂.
Expected HRMS Data:
| Ion | Calculated m/z |
| [M+H]⁺ | 268.9461 |
| [M-H]⁻ | 266.9305 |
Note: These are the calculated exact masses for the most abundant isotopes.
The observation of the characteristic isotopic pattern for bromine (approximately a 1:1 ratio for the M and M+2 peaks) would provide definitive evidence for the presence of a single bromine atom in the molecule.
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The analysis of the resulting fragment ions provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as NO₂, HCN, and Br. The fragmentation pattern would help to confirm the connectivity of the different functional groups within the molecule.
By integrating the data from these complementary spectroscopic techniques, a comprehensive and unambiguous structural characterization of this compound can be achieved.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds. For this compound, the IR spectrum is anticipated to exhibit a series of characteristic absorption bands that confirm the presence of its key functional moieties: the nitrile, nitro, and indazole core structures.
The most prominent and diagnostically significant peak is expected to be the stretching vibration of the carbon-nitrogen triple bond (C≡N) of the carbonitrile group. This typically appears as a sharp, medium-intensity band in the range of 2220-2260 cm⁻¹. The presence of a nitro group (NO₂) will be indicated by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically observed around 1500-1570 cm⁻¹ and 1330-1370 cm⁻¹, respectively.
The N-H stretching vibration of the indazole ring is expected to produce a broad band in the region of 3200-3500 cm⁻¹, characteristic of a hydrogen-bonded amine in the solid state. Aromatic C-H stretching vibrations are anticipated to appear as a group of weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic indazole ring system will likely give rise to several peaks in the 1450-1600 cm⁻¹ region. Finally, the C-Br stretching vibration is expected to be found in the lower frequency "fingerprint" region of the spectrum, typically between 500 and 600 cm⁻¹.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitrile (C≡N) | Stretching | 2220-2260 | Medium, Sharp |
| Nitro (NO₂) | Asymmetric Stretching | 1500-1570 | Strong |
| Nitro (NO₂) | Symmetric Stretching | 1330-1370 | Strong |
| Amine (N-H) | Stretching | 3200-3500 | Broad, Medium |
| Aromatic C-H | Stretching | > 3000 | Weak |
| Aromatic C=C | Stretching | 1450-1600 | Medium-Weak |
| C-Br | Stretching | 500-600 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. The UV-Vis spectrum of this compound is expected to be dominated by the chromophoric indazole ring system, which is further influenced by the attached nitro and bromo groups.
The core indazole structure typically exhibits π → π* transitions at lower wavelengths. The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths, likely into the near-UV or even the visible region. This is due to the extension of the conjugated π-system and the electronic interactions between the nitro group and the indazole ring.
It is anticipated that the spectrum will display at least two significant absorption bands. One band, corresponding to the π → π* transitions of the aromatic system, would likely be observed in the 250-300 nm range. A second, lower-energy band, potentially extending into the 350-450 nm region, could be attributed to n → π* transitions involving the non-bonding electrons of the nitro group and the nitrogen atoms of the indazole ring. The exact position and intensity of these bands would be dependent on the solvent used for the analysis due to solvatochromic effects.
Table 2: Expected UV-Visible Absorption Maxima for this compound
| Electronic Transition | Expected Wavelength Range (λmax, nm) | Chromophore |
| π → π | 250-300 | Indazole ring, Nitro group |
| n → π | 350-450 | Nitro group, Indazole nitrogen atoms |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and intermolecular interactions.
The analysis would also reveal the precise bond distances, such as the C-Br, C-N (nitro), and C-C≡N bond lengths, providing insight into the electronic effects of the various substituents on the indazole core.
Table 3: Predicted Crystallographic Parameters for this compound
| Parameter | Expected Value/Observation |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Molecular Conformation | Largely planar |
| Intermolecular Interactions | N-H···O hydrogen bonding, π-π stacking |
| C-Br Bond Length | ~1.88 Å |
| C-NO₂ Bond Length | ~1.45 Å |
| C-C≡N Bond Length | ~1.44 Å |
| C≡N Bond Length | ~1.15 Å |
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is crucial for verifying the empirical formula and, in conjunction with molecular weight determination, the molecular formula. For this compound, the molecular formula is C₈H₃BrN₄O₂.
The theoretical elemental composition can be calculated based on the atomic masses of carbon, hydrogen, bromine, nitrogen, and oxygen. Experimental results from elemental analysis should closely match these theoretical values to confirm the purity and elemental composition of the synthesized compound.
Table 4: Theoretical Elemental Composition of this compound (C₈H₃BrN₄O₂)
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 8 | 96.08 | 36.25 |
| Hydrogen (H) | 1.01 | 3 | 3.03 | 1.14 |
| Bromine (Br) | 79.90 | 1 | 79.90 | 30.15 |
| Nitrogen (N) | 14.01 | 4 | 56.04 | 21.15 |
| Oxygen (O) | 16.00 | 2 | 32.00 | 12.07 |
| Total | 267.05 | 100.00 |
In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature
A thorough review of published scientific literature reveals a significant gap in the computational and theoretical studies specifically focused on the chemical compound this compound. While extensive research exists on the computational analysis of various indazole derivatives, detailed quantum chemical calculations, including Density Functional Theory (DFT) studies, Molecular Electrostatic Potential (MEP) surface analysis, and Frontier Molecular Orbital (FMO) analysis for this particular compound, are not available in the public domain. Consequently, the generation of a detailed article with specific research findings and data tables on this molecule is not currently feasible.
General methodologies for the computational study of substituted indazoles are well-established within the scientific community. These studies typically employ DFT methods, such as B3LYP with various basis sets (e.g., 6-311G**), to investigate the electronic structure and properties of these molecules. nih.govresearchgate.netcore.ac.uk However, the absence of specific studies on this compound means that no precise data on its ground state geometries, energies, or electronic properties have been published.
Similarly, while MEP analysis is a common tool to predict the reactive sites of molecules, with negative potential regions often associated with electrophilic attack and positive regions with nucleophilic attack, a specific MEP map for this compound has not been documented. nih.govresearchgate.netnih.gov Likewise, FMO analysis, which is crucial for understanding chemical reactivity through the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and distributions, has not been specifically reported for this compound. rsc.orgnumberanalytics.comwikipedia.org
Furthermore, the prediction and correlation of spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies through computational methods, are powerful tools for structural elucidation. researchgate.netpsu.eduacs.org While methods for these predictions on indazole-related structures are available, the specific calculated data for this compound are absent from the literature.
Computational and Theoretical Studies of 6 Bromo 4 Nitro 1h Indazole 3 Carbonitrile
Conformational Analysis and Tautomerism Investigations
The structural landscape of 6-bromo-4-nitro-1H-indazole-3-carbonitrile is primarily defined by two key phenomena: annular tautomerism and the rotational conformation of the nitro group. Like other N-unsubstituted indazoles, this compound can exist in two main tautomeric forms: the 1H- and 2H-tautomers. nih.govaustinpublishinggroup.com The position of the proton on the nitrogen atom of the pyrazole (B372694) ring significantly influences the electronic distribution and stability of the molecule.
Computational methods, particularly Density Functional Theory (DFT), are instrumental in determining the relative stabilities of these tautomers. nih.govnih.gov For most substituted indazoles, the 1H-tautomer is thermodynamically more stable than the 2H-form. nih.gov The presence of strong electron-withdrawing groups, such as the nitro group at the 4-position and the carbonitrile group at the 3-position, is expected to further influence this equilibrium. DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, can predict the gas-phase and solution-phase energies of each tautomer. nih.gov The electron-withdrawing nature of the substituents generally favors the 1H-tautomer, where the benzenoid character of the fused ring is preserved.
Another critical conformational aspect is the orientation of the 4-nitro group relative to the plane of the indazole ring. Due to potential steric hindrance with the adjacent hydrogen at the 5-position, the nitro group may be twisted out of the plane. The dihedral angle of this rotation is a key parameter determined through geometry optimization calculations.
Table 1: Hypothetical Relative Energies of Tautomers and Conformers of this compound
| Tautomer/Conformer | Dihedral Angle (C3a-C4-N-O) | Relative Energy (kcal/mol) |
| 1H-Tautomer (Planar) | 0° | 0.00 |
| 1H-Tautomer (Twisted) | 30° | 1.5 |
| 2H-Tautomer (Planar) | 0° | 4.5 |
| 2H-Tautomer (Twisted) | 30° | 5.8 |
| Note: This table is illustrative and based on general principles of substituted indazoles. Actual values would require specific DFT calculations. |
Elucidation of Reaction Mechanisms via Computational Methods
Computational chemistry provides a powerful lens for examining the reaction mechanisms involving this compound. For instance, nucleophilic aromatic substitution (SNAr) at the bromine-bearing C6 position is a plausible reaction pathway. The strong electron-withdrawing effects of the nitro and carbonitrile groups would activate the ring system towards such reactions.
By employing DFT calculations, the entire reaction coordinate can be mapped out. This includes identifying the structures of the reactants, transition states, intermediates, and products. The calculation of activation energies and reaction enthalpies provides a quantitative understanding of the reaction's feasibility and kinetics. For a hypothetical SNAr reaction with a generic nucleophile (Nu-), the mechanism would likely proceed through a Meisenheimer complex.
Table 2: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Nu- | 0 |
| Transition State 1 | Formation of Meisenheimer complex | +15 |
| Intermediate | Meisenheimer complex | -5 |
| Transition State 2 | Expulsion of Bromide ion | +18 |
| Products | 6-Nu-4-nitro-1H-indazole-3-carbonitrile + Br- | -10 |
| Note: This data is hypothetical and serves to illustrate the type of information obtained from computational reaction mechanism studies. |
Furthermore, computational models can explore the regioselectivity of reactions, such as N-alkylation, which can occur at either the N1 or N2 position. researchgate.net The relative energies of the transition states leading to the different isomers can predict the major product, which is crucial for synthetic planning.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a series of compounds and a specific physical, chemical, or biological property. nih.gov For a class of compounds like derivatives of this compound, QSPR models can be developed to predict properties such as solubility, toxicity, or inhibitory activity against a particular enzyme.
The process involves calculating a wide array of molecular descriptors for a set of analogous compounds. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, atomic charges). nih.gov Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that links these descriptors to the observed property.
For example, a QSPR study on the antifungal activity of a series of indazole derivatives could identify key descriptors that govern their efficacy. Such a model might reveal that high electrophilicity and a specific range of molecular volume are conducive to higher activity.
Table 3: Hypothetical QSPR Model for Antifungal Activity
| Descriptor | Coefficient | Description |
| LogP | +0.45 | Lipophilicity |
| LUMO Energy | -0.87 | Electron affinity/Electrophilicity |
| Molecular Volume | -0.12 | Steric bulk |
| Dipole Moment | +0.23 | Polarity |
| Note: This table represents a hypothetical QSPR equation: pIC50 = c + 0.45LogP - 0.87LUMO - 0.12Volume + 0.23Dipole. The coefficients indicate the relative importance and direction of influence of each descriptor. |
Molecular Dynamics Simulations for Solvation Effects and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound at the atomic level. researchgate.net These simulations model the movement of atoms and molecules over time, providing insights into solvation effects and intermolecular interactions with other molecules, such as a biological receptor. derpharmachemica.com
In an MD simulation, the compound is placed in a box of solvent molecules (e.g., water), and the forces between all atoms are calculated using a force field. By solving Newton's equations of motion, the trajectory of each atom can be tracked. This allows for the study of how the solvent organizes around the solute and the nature of the hydrogen bonds and other non-covalent interactions that are formed.
Table 4: Typical Parameters for an MD Simulation
| Parameter | Value/Description |
| Force Field | AMBER, CHARMM, or GROMOS |
| Solvent Model | TIP3P or SPC/E water |
| System Size | ~50,000 atoms |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 atm |
| Note: These are representative parameters for a standard MD simulation setup. |
Advanced Applications and Potential Research Directions Non Biological/non Clinical
Utility as a Versatile Synthetic Intermediate for Complex Heterocyclic Systems
The 6-bromo-4-nitro-1H-indazole-3-carbonitrile scaffold is a highly functionalized platform, making it a potentially valuable intermediate for the synthesis of more complex heterocyclic systems. The bromo, nitro, and carbonitrile groups each offer distinct and orthogonal reactivity, allowing for a variety of chemical transformations.
For instance, the bromine atom at the 6-position can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide range of aryl, heteroaryl, or amino substituents, thereby expanding the structural diversity of the resulting compounds.
The nitro group at the 4-position can be reduced to an amino group, which can then be further functionalized. This amino group could be diazotized and subjected to Sandmeyer reactions to introduce a variety of other functional groups, or it could be used as a nucleophile in condensation reactions to form fused heterocyclic rings.
The carbonitrile group at the 3-position is also a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an aminomethyl group. Furthermore, the carbonitrile can participate in cycloaddition reactions to form various heterocyclic rings.
Research on related 6-bromo-1H-indazole derivatives has demonstrated their utility in synthesizing complex structures like 1,2,3-triazole analogues through click chemistry. researchgate.netresearchgate.net This suggests that this compound could similarly be a precursor to a wide array of novel heterocyclic compounds with potential applications in various fields of chemistry.
Exploration in Materials Science Applications
The indazole core, particularly when functionalized with electron-withdrawing and electron-donating groups, is a promising scaffold for the development of new materials with interesting electronic and optical properties.
Development of Organic Electronic Materials (e.g., Semiconductors, OLEDs)
Indazole derivatives are being explored for their potential in organic electronics. The ability to tune the electronic properties of the indazole ring system through substitution makes them attractive candidates for use as organic semiconductors or as components in Organic Light-Emitting Diodes (OLEDs). The presence of both electron-withdrawing (nitro, carbonitrile) and potentially modifiable (bromo) groups on the this compound scaffold allows for the fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is crucial for designing efficient electronic materials.
Application in Dye and Pigment Chemistry
The chromophoric nature of the nitro-substituted indazole ring suggests that derivatives of this compound could find applications in the field of dyes and pigments. The extended π-system of the indazole core, combined with the electronic effects of the substituents, can lead to compounds with strong absorption in the visible region of the electromagnetic spectrum. By modifying the substituents, the color of the resulting dyes could be tuned. For example, replacing the bromine atom with various electron-donating or electron-withdrawing groups through cross-coupling reactions could lead to a range of colors.
Role in Supramolecular Chemistry and Host-Guest Interactions
The indazole ring system, with its hydrogen bond donor and acceptor sites, can participate in the formation of supramolecular assemblies. The nitrogen atoms of the pyrazole (B372694) ring can act as hydrogen bond acceptors, while the N-H proton can act as a hydrogen bond donor. These interactions can be exploited to build complex, self-assembled structures.
While there is no specific research on the supramolecular chemistry of this compound, the principles of crystal engineering and supramolecular synthesis suggest that this molecule could be a valuable building block for the construction of novel solid-state materials with interesting properties.
Investigation as a Ligand in Coordination Chemistry and Catalysis
The nitrogen atoms of the indazole ring can coordinate to metal ions, making indazole derivatives potential ligands in coordination chemistry and catalysis. The electronic properties of the indazole ligand can be tuned by the substituents on the ring, which in turn can influence the catalytic activity of the resulting metal complex.
While research on the specific use of this compound as a ligand is not available, studies on other indazole-based ligands have shown their potential in various catalytic transformations. The electron-withdrawing nature of the nitro and carbonitrile groups in this compound would likely result in a more electron-deficient ligand, which could be beneficial for certain catalytic applications.
Photophysical Properties and Potential for Optoelectronic Devices
The photophysical properties of indazole derivatives are an area of active research. The fluorescence and phosphorescence characteristics of these compounds can be tuned by modifying the substituents on the indazole ring. The presence of a heavy atom like bromine in this compound could potentially enhance spin-orbit coupling, which may lead to interesting photophysical phenomena such as enhanced phosphorescence.
Development of Novel Analytical Probes for Chemical Sensing
The unique structure of this compound, featuring a bromine atom, a nitro group, and a nitrile group on an indazole core, makes it a promising candidate for the development of novel analytical probes. The electron-withdrawing nature of the nitro and nitrile groups can influence the electronic properties of the indazole ring system, potentially leading to changes in fluorescence or color upon interaction with specific analytes.
Research in this area could focus on modifying the core structure to create chemosensors for detecting various ions or molecules. For instance, the nitrile group could be hydrolyzed to a carboxylic acid or converted to a tetrazole, providing a coordination site for metal ions. The bromo-substituent offers a handle for further functionalization through cross-coupling reactions, allowing for the attachment of other signaling units or recognition moieties. The development of such probes could have applications in environmental monitoring, industrial process control, and chemical research.
Contributions to Green Chemistry Methodologies (e.g., Catalyst Development)
While direct applications of this compound in green chemistry are not extensively documented, its role as a key intermediate suggests potential contributions. The synthesis of this compound and its derivatives can be optimized to align with the principles of green chemistry, such as using more environmentally benign solvents, reducing waste, and improving atom economy.
Furthermore, the indazole scaffold itself is of interest in catalysis. Modified indazole derivatives can act as ligands for transition metal catalysts. The specific electronic and steric properties imparted by the bromo and nitro substituents in this compound could be harnessed to develop novel catalysts with enhanced activity or selectivity for specific organic transformations. For example, catalysts incorporating this indazole derivative could be explored for their efficacy in cross-coupling reactions, hydrogenations, or other industrially important processes, potentially leading to more efficient and sustainable chemical manufacturing.
Future Prospects in Synthetic Methodologies and Chemical Innovation
The future of this compound in synthetic chemistry lies in its versatility as a building block for more complex molecules. Its multiple reaction sites—the N-H of the indazole, the bromine atom, the nitro group, and the nitrile—allow for a wide range of chemical transformations.
Key Research Directions:
Diversification of the Indazole Core: The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the introduction of a wide variety of substituents at the 6-position, leading to a diverse library of novel indazole derivatives.
Modification of Functional Groups: The nitro group can be reduced to an amine, which can then be further functionalized. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or converted to other nitrogen-containing heterocycles.
Development of New Synthetic Routes: Research into more efficient and sustainable methods for the synthesis of this compound itself is an ongoing area of interest. This includes exploring novel starting materials, catalysts, and reaction conditions to improve yield and reduce environmental impact.
The exploration of these synthetic pathways will likely lead to the discovery of new compounds with unique properties, potentially finding applications in materials science, such as the development of new organic electronic materials or functional dyes.
Conclusion
Summary of Key Academic Contributions and Findings
The available data is limited to its basic physicochemical properties, which are summarized in the table below.
Table 1: Physicochemical Properties of 6-bromo-4-nitro-1H-indazole-3-carbonitrile
| Property | Value |
|---|---|
| Molecular Formula | C₈H₃BrN₄O₂ |
| Molecular Weight | 267.04 g/mol |
| CAS Number | 885518-46-7 |
| Appearance | Solid (form not specified) |
This data is compiled from publicly available chemical supplier databases and has not been independently verified by academic studies.
Current Challenges and Limitations in Research on this compound
The most significant limitation in the study of This compound is the complete lack of published research. This absence presents a primary and formidable challenge for any researcher interested in this molecule.
Based on general principles of heterocyclic chemistry, several challenges can be anticipated in its synthesis and study:
Regioselectivity: The synthesis of polysubstituted indazoles is often complicated by issues of regioselectivity. The introduction of three different substituents (bromo, nitro, and carbonitrile) onto the indazole core at specific positions requires a carefully planned synthetic route. For instance, direct electrophilic substitution on the indazole ring can lead to a mixture of isomers, making the isolation of the desired product difficult.
Functional Group Intercompatibility: The synthesis would need to account for the chemical sensitivities of the nitro and carbonitrile groups, which can be reactive under various conditions.
Lack of Precedent: Without established synthetic protocols or reactivity studies for this specific compound, researchers would need to develop a synthetic strategy from the ground up, a time-consuming and resource-intensive process. The functionalization of the C3 position of the 1H-indazole ring, in particular, can present its own set of challenges. mdpi.com
Future Research Perspectives and Unexplored Avenues in Indazole Chemistry
The current void in the scientific literature concerning This compound means that it represents a completely unexplored corner of indazole chemistry. The compound offers a unique scaffold for a variety of research endeavors.
Future research could be directed towards several key areas:
Development of a Novel Synthetic Pathway: The primary and most crucial step would be to develop and publish a reliable and efficient synthesis for This compound . This would open the door for further investigation. Studies on the reactivity of related compounds, such as 3-chloro-6-nitro-1H-indazole derivatives and various 5-nitroindazoles, could provide a starting point for synthetic strategies. nih.govresearchgate.netresearchgate.net
Physicochemical Characterization: A thorough characterization of its structural, electronic, and spectroscopic properties would be essential.
Biological Screening: Given that many substituted indazoles exhibit potent biological activities, this compound is a candidate for broad biological screening. nih.govresearchgate.netnih.gov The presence of a nitro group, a common feature in antimicrobial and antiprotozoal drugs, suggests that it could be investigated for such properties. nih.govnih.gov Similarly, the indazole core is a known pharmacophore in oncology, making it a potential candidate for anticancer research. nih.gov
Materials Science Applications: The unique electronic properties conferred by the nitro and cyano groups could make it a candidate for investigation in materials science, for example, as a component in organic electronics or as a precursor for novel dyes.
In essence, This compound is a blank slate, offering numerous opportunities for original research that could contribute to the broader understanding of indazole chemistry and potentially lead to the discovery of new functional molecules.
Q & A
Q. What are the optimal synthetic routes for preparing 6-bromo-4-nitro-1H-indazole-3-carbonitrile?
Methodological Answer: The synthesis typically involves multi-step functionalization of the indazole core. A common approach is nitration at the 4-position followed by bromination at the 6-position. For the cyano group, a nucleophilic substitution or palladium-catalyzed cyanation can be employed. Optimization of reaction conditions (e.g., temperature, solvent, catalyst) is critical to avoid over-nitration or side reactions. Column chromatography with gradients of ethyl acetate/hexane is recommended for purification, followed by recrystallization in ethanol or DCM/hexane mixtures to isolate high-purity crystals .
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
Methodological Answer: Use slow evaporation or vapor diffusion methods with solvents like DMSO, DCM, or ethanol. Monitor crystal growth under polarized light to assess quality. For challenging cases, employ SHELXT ( ) for automated space-group determination and structure solution. Refinement via SHELXL ( ) allows precise modeling of atomic positions, including handling disorder in the nitro or bromo groups. Hydrogen-bonding patterns ( ) should be analyzed to optimize packing interactions.
Q. What spectroscopic techniques are effective for characterizing nitro and cyano groups?
Methodological Answer:
- IR Spectroscopy : The nitro group (NO) shows asymmetric and symmetric stretching bands near 1520 cm and 1350 cm, while the cyano (CN) group appears as a sharp peak at ~2200–2250 cm ( ).
- NMR : NMR distinguishes the cyano carbon at ~110–120 ppm. NMR of the indazole NH proton (~12–13 ppm) confirms tautomeric stability.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns (e.g., bromine’s / doublet).
Q. What safety protocols are critical during synthesis and handling?
Methodological Answer:
- Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles).
- Store in airtight containers under inert gas (N or Ar) to prevent decomposition ( ).
- Avoid contact with reducing agents (risk of nitro-group explosion). For spills, neutralize with damp sand and dispose via hazardous waste protocols ( ).
Advanced Research Questions
Q. How can DFT predict the electronic properties of this compound?
Methodological Answer: Apply hybrid functionals (e.g., B3LYP from ) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution. Compare experimental UV-Vis spectra with time-dependent DFT (TD-DFT) results to validate electronic transitions. Adjust exchange-correlation terms if discrepancies arise between calculated and observed dipole moments or band gaps .
Q. How to resolve contradictions between spectroscopic data and computational predictions?
Methodological Answer:
- Case Example : If experimental IR shows a weaker CN stretch than predicted, re-examine solvent effects (e.g., polarity-induced shifts) or intermolecular interactions (e.g., hydrogen bonding in the solid state).
- Use Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular contacts in the crystal structure ( ). Cross-validate with solid-state NMR or Raman spectroscopy to distinguish environmental effects .
Q. How do hydrogen-bonding patterns influence reactivity in catalytic applications?
Methodological Answer: Map hydrogen-bonding networks using graph-set analysis ( ). For example, if the nitro group forms strong N–H···O bonds, it may reduce electrophilicity at the 4-position. Test reactivity under conditions that disrupt H-bonding (e.g., polar aprotic solvents like DMF) to isolate electronic vs. steric effects. Kinetic studies (e.g., reaction rates in DMF vs. THF) can quantify this .
Q. How to design a study on kinase inhibition potential amid conflicting literature?
Methodological Answer:
- Step 1 : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities with kinase ATP-binding pockets. Prioritize kinases with conserved indazole-binding residues (e.g., JAK2 or CDK2).
- Step 2 : Conduct enzymatic assays (e.g., ADP-Glo™) under varied pH and ionic strengths to assess IC. If results conflict with prior studies, analyze structural analogs ( ) for substituent effects (e.g., bromo vs. fluoro at position 6).
- Step 3 : Use QSAR models to correlate electronic descriptors (e.g., Hammett σ) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
